Ethyl 2-methylpentanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is primarily used as a flavoring agent in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. When this compound is ingested or inhaled, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity, pungent smell .
Biochemical Pathways
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . .
Result of Action
The primary result of the action of this compound is the perception of a fruity, pungent smell. This is due to its interaction with olfactory receptors in the nose. It is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylpentanoate can be synthesized through an esterification reaction between 2-methylpentanoic acid and ethanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-methylpentanoic acid+ethanolacid catalystethyl 2-methylpentanoate+water
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methylpentanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 2-methylpentanol.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2-methylpentanoic acid and ethanol.
Reduction: 2-methylpentanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Comparison with Similar Compounds
Ethyl 2-methylpentanoate can be compared with other esters such as ethyl butanoate, ethyl hexanoate, and ethyl octanoate. These compounds share similar structural features but differ in the length of their carbon chains, which influences their physical properties and applications . For instance:
Ethyl butanoate: Has a shorter carbon chain, resulting in a lower boiling point and a different aroma profile.
Ethyl hexanoate: Has a longer carbon chain, leading to a higher boiling point and a distinct fruity scent.
Ethyl octanoate: Even longer carbon chain, with a higher boiling point and a more intense aroma.
This compound is unique due to its branched structure, which imparts a specific aroma and influences its reactivity compared to its linear counterparts .
Properties
IUPAC Name |
ethyl 2-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKNSYIDSNZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047198 | |
Record name | Ethyl 2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, colourless to pale yellow liquid | |
Record name | Pentanoic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-methyl pentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.859-0.865 | |
Record name | Ethyl 2-methyl pentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39255-32-8 | |
Record name | Ethyl 2-methylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39255-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylpentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-METHYLPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405SN8638D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl (±)-2-methylpentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions ethyl 2-methylpentanoate as a key aroma compound contributing to the difference in odor intensity between different packaging types. What is the significance of this finding for the beverage industry?
A1: The research demonstrated that the type of packaging material used for grape-flavored black tea beverages significantly influenced the concentration of volatile aroma compounds, including this compound []. This finding is crucial for the beverage industry as it highlights the importance of packaging selection in preserving the desired flavor profile of a product. Using packaging materials with lower permeability to important aroma compounds like this compound can help maintain the intended sensory experience for consumers and extend the shelf life of the beverage.
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